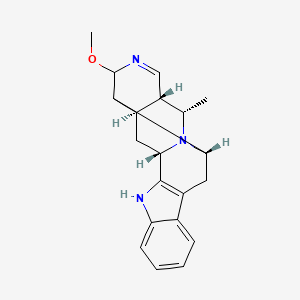![molecular formula C14H9ClS B14763184 2-(2-Chlorophenyl)benzo[b]thiophene](/img/structure/B14763184.png)
2-(2-Chlorophenyl)benzo[b]thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chlorophenyl)benzo[b]thiophene is an aromatic organic compound that belongs to the class of benzothiophenes It is characterized by a benzene ring fused to a thiophene ring, with a chlorine atom attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)benzo[b]thiophene can be achieved through several methods. One common approach involves the cyclization of 2-bromo-(het)arylacetonitriles with (het)aryl/alkyldithioesters . Another method includes the radical cascade cyclization of 2-alkynylthioanisoles with α-oxocarboxylic acids using silver nitrate (AgNO3) as a catalyst . These reactions typically require specific conditions such as elevated temperatures and the presence of catalysts to facilitate the formation of the benzothiophene core.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, cost, and scalability. Industrial processes often employ continuous flow reactors and advanced purification techniques to ensure high purity and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Chlorophenyl)benzo[b]thiophene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene or thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or chlorinating agents can be used for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various halogenated derivatives.
Aplicaciones Científicas De Investigación
2-(2-Chlorophenyl)benzo[b]thiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of 2-(2-Chlorophenyl)benzo[b]thiophene involves its interaction with specific molecular targets. For instance, some derivatives of benzothiophene have been shown to activate the STING (stimulator of interferon genes) pathway, leading to the production of type I interferons and proinflammatory cytokines . This activation involves binding to the CDN-binding domain of the STING protein, triggering downstream signaling pathways such as the IRF and NF-κB pathways .
Comparación Con Compuestos Similares
Similar Compounds
Benzothiophene: The parent compound without the chlorine substituent.
2-Substituted Benzothiophenes: Compounds with various substituents at the 2-position, such as 2-phenylbenzothiophene.
Thiophene Derivatives: Compounds with similar thiophene rings but different substituents.
Uniqueness
2-(2-Chlorophenyl)benzo[b]thiophene is unique due to the presence of the chlorine atom, which can influence its chemical reactivity and biological activity. The chlorine substituent can enhance the compound’s ability to participate in specific reactions and interact with biological targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C14H9ClS |
|---|---|
Peso molecular |
244.74 g/mol |
Nombre IUPAC |
2-(2-chlorophenyl)-1-benzothiophene |
InChI |
InChI=1S/C14H9ClS/c15-12-7-3-2-6-11(12)14-9-10-5-1-4-8-13(10)16-14/h1-9H |
Clave InChI |
HJYAZQDIEACAGD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(S2)C3=CC=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


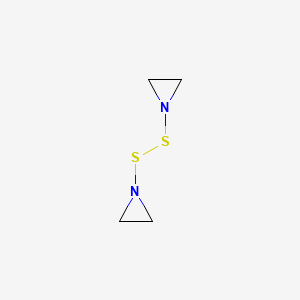
![(1R,3S,5R,6S,8R,10R,12S,15S)-6-hydroxy-5,10,15-trimethyl-4,9,13-trioxatetracyclo[10.3.0.03,5.08,10]pentadecan-14-one](/img/structure/B14763109.png)
![(5E)-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-3-(dimethylamino)-1,3-thiazolidin-4-one](/img/structure/B14763110.png)
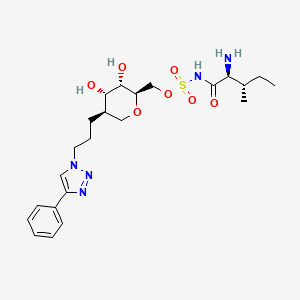
![Benzoic acid, 4-[[[3-(aminoiminomethyl)phenyl]amino]methyl]-3-[[4-(hexahydro-4-methyl-1H-1,4-diazepin-1-yl)benzoyl]amino]-](/img/structure/B14763123.png)
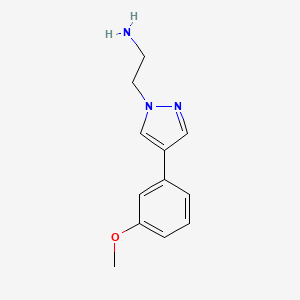

![1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-(furan-2-yl)pyrimidine-2,4-dione](/img/structure/B14763151.png)

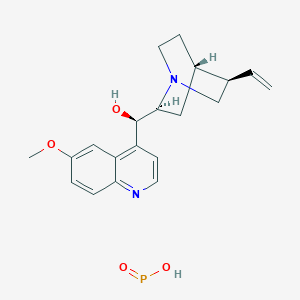

![4-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]-3-[6-[4-(2-methoxyethyl)piperazin-1-yl]-4-methyl-1H-benzimidazol-2-yl]piperidin-2-one](/img/structure/B14763180.png)

